molecular formula C15H13NO3 B524118 Acetic acid cyano(6-methoxy-2-naphthyl)methyl ester

Acetic acid cyano(6-methoxy-2-naphthyl)methyl ester

Cat. No. B524118
M. Wt: 255.27 g/mol
InChI Key: OATDFBNXOINYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMNA is an inhibitor of human and murine soluble epoxide hydrolase (sEH).

Scientific Research Applications

Application in Biomarker Studies

The compound has been utilized in developing test procedures for the determination of metabolites and potential biomarkers. For instance, a test procedure adapted for (2-methoxyethoxy)acetic acid (MEAA), a metabolite and proposed biomarker for exposure to certain compounds, involved esterification processes similar to those of Acetic acid cyano(6-methoxy-2-naphthyl)methyl ester. This study highlights the compound's relevance in toxicological assessments and biomarker studies (B'hymer, Keil, & Cheever, 2005).

Role in Metabolic and Enzymatic Studies

This compound is relevant in studies related to metabolism and enzyme activity. For instance, research on 2-naphthyl acetate demonstrated the importance of understanding the activity and isoenzymic patterns of nonspecific esterases in the liver during early stages of certain diseases, reflecting the significance of ester compounds in understanding cellular and enzymatic activities (Kaneko et al., 1974).

Analyzing Molecular Interactions and Drug Effects

The compound has been instrumental in analyzing molecular interactions and the effects of drugs. For example, studies on molecules with similar structural components to this compound, like 2-(6-methoxy-2-naphthyl) propionic acid, have provided insights into the molecular interactions with other compounds, which is crucial for understanding potential drug effects and interactions (Boost, 1975).

Implications in Pharmacokinetics and Drug Metabolism

The compound's structure and properties are relevant in pharmacokinetic and drug metabolism studies. Research on related compounds, such as 2-(6-methoxy-2-naphthyl) propionic acid, has elucidated aspects of drug absorption, plasma protein binding, and metabolic pathways, contributing to a broader understanding of drug kinetics and metabolism (Boost, 1975).

properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

[cyano-(6-methoxynaphthalen-2-yl)methyl] acetate

InChI

InChI=1S/C15H13NO3/c1-10(17)19-15(9-16)13-4-3-12-8-14(18-2)6-5-11(12)7-13/h3-8,15H,1-2H3

InChI Key

OATDFBNXOINYPX-UHFFFAOYSA-N

SMILES

CC(OC(C#N)C1=CC=C2C=C(OC)C=CC2=C1)=O

Canonical SMILES

CC(=O)OC(C#N)C1=CC2=C(C=C1)C=C(C=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CMNA;  C-MNA;  CM-NA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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